Bufetolol

Hemodynamics Hypertension Cardiovascular Pharmacology

Bufetolol (CAS 53684-49-4) is a non-selective beta-adrenoceptor antagonist. This compound is characterized by its ability to block both β1 and β2 adrenergic receptors.

Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
CAS No. 53684-49-4
Cat. No. B1668034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufetolol
CAS53684-49-4
Synonyms1-tert-butylamino-3-(o-(tetrahydrofurfuryloxy)phenoxy)-2-propanol
Adobiol
bufetolol
bufetolol hydrochloride
Y 6124
Y-6124
Molecular FormulaC18H29NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O
InChIInChI=1S/C18H29NO4/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3
InChIKeyAKLNLVOZXMQGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bufetolol (CAS 53684-49-4) Beta-Adrenoceptor Antagonist for Hypertension Research and Procurement


Bufetolol (CAS 53684-49-4) is a non-selective beta-adrenoceptor antagonist [1]. This compound is characterized by its ability to block both β1 and β2 adrenergic receptors [2]. It is reported to possess membrane-stabilizing activity and lacks intrinsic sympathomimetic activity (ISA) [3]. Clinically, Bufetolol hydrochloride has been used in the management of hypertension and hypertrophic cardiomyopathy, and is known to exhibit antiarrhythmic properties [4].

Why Bufetolol's Distinct Hemodynamic Signature Precludes Simple Interchange with Other Beta-Blockers


Despite belonging to the same beta-blocker class, Bufetolol cannot be substituted with other agents like Propranolol or Atenolol without altering the therapeutic outcome. This is because beta-blockers exhibit significant heterogeneity in their hemodynamic effects [1]. While some, like Propranolol, primarily lower blood pressure by reducing cardiac output, others, including Bufetolol, achieve their antihypertensive effect mainly through a reduction in total peripheral resistance (TPR) [2]. Bufetolol is uniquely categorized as an 'intermediate' hemodynamic agent, a profile that differs from the pure cardiac output reducers (e.g., Propranolol, Nadolol) and the potent TPR reducers (e.g., Pindolol) [3]. This specific hemodynamic signature, combined with its unique electrophysiological effects on cardiac action potentials, makes generic substitution scientifically unsound [4].

Quantitative Evidence for Bufetolol (CAS 53684-49-4) Differentiation from Comparator Beta-Blockers


Hemodynamic Profile: Bufetolol vs. Propranolol and Pindolol on Total Peripheral Resistance

In a direct head-to-head comparison in hypertensive patients, Bufetolol (30 mg/day, n=40) showed a distinct hemodynamic profile. Unlike Propranolol, which reduces cardiac output, Bufetolol achieved blood pressure reduction primarily by lowering total peripheral resistance (TPR) [1].

Hemodynamics Hypertension Cardiovascular Pharmacology

Beta-Adrenoceptor Blockade Potency: Bufetolol pA2 Value in Sinus Node

Bufetolol demonstrated high potency as a beta-adrenoceptor antagonist in guinea pig atrial tissue, with a pA2 value of 8.65 against isoproterenol-induced positive chronotropy [1]. This is a direct measure of its receptor blocking strength.

Receptor Pharmacology Beta-Blockade Electrophysiology

Electrophysiological Effects: Bufetolol vs. Propranolol on Vmax Reduction

In isolated guinea pig papillary muscles, Bufetolol reduced the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner [1]. This effect, indicative of Class I antiarrhythmic activity, was compared across several beta-blockers.

Cardiac Electrophysiology Antiarrhythmic Sodium Channel

Pharmacokinetic Profile: Bufetolol's Elimination Half-Life vs. Other Beta-Blockers

Bufetolol is rapidly absorbed orally, reaching peak plasma concentration within 1-3 hours, and has an elimination half-life (t1/2) of 7-10 hours [1]. This contrasts with both shorter-acting (e.g., Propranolol ~3-6h) and longer-acting (e.g., Nadolol ~20-24h) beta-blockers [2].

Pharmacokinetics ADME Drug Development

Systematic Classification: Bufetolol as an 'Intermediate' Hemodynamic Agent

In a comprehensive study of 13 beta-blockers, Bufetolol was classified as having an 'intermediate' hemodynamic response, distinct from agents that primarily reduce cardiac output (e.g., Propranolol, Nadolol) and those that strongly reduce total peripheral resistance (e.g., Pindolol, Labetalol) [1].

Hemodynamics Beta-Blocker Classification Hypertension

Membrane-Stabilizing Activity and Absence of Intrinsic Sympathomimetic Activity (ISA)

Bufetolol possesses membrane-stabilizing activity (MSA) but lacks intrinsic sympathomimetic activity (ISA) [1]. This pharmacological profile contrasts with beta-blockers that have ISA (e.g., Pindolol, Acebutolol) or lack MSA (e.g., Atenolol, Metoprolol).

Pharmacology Beta-Blocker Subtype Mechanism of Action

Research and Industrial Application Scenarios for Bufetolol (CAS 53684-49-4) Based on Differential Evidence


Hypertension Research Model Focused on Peripheral Resistance

Bufetolol is the preferred beta-blocker for preclinical hypertension studies where the primary outcome is a reduction in total peripheral resistance (TPR) rather than a decrease in cardiac output. Its demonstrated ability to lower TPR (from 3301 to 2620 dyne-sec-cm⁻⁵-m²) in human subjects [1] makes it a superior tool compared to Propranolol for investigating mechanisms of vasodilation and afterload reduction.

Cardiac Electrophysiology Studies Requiring Intermediate Class I Activity

For ex vivo cardiac electrophysiology experiments investigating sodium channel blockade, Bufetolol offers a well-defined and intermediate level of Vmax reduction [2]. Its specific rank in potency among N-tertiary butyl derivatives provides a calibrated reference point for studying frequency-dependent sodium channel block, avoiding the extremes of very high (e.g., Penbutolol) or very low (e.g., Carteolol) potency.

Investigating the Role of Membrane-Stabilizing Activity in Antiarrhythmic Effects

Bufetolol's combination of potent beta-blockade (pA2 8.65) [3] and the presence of membrane-stabilizing activity (MSA), without the confounding influence of ISA [4], makes it an ideal chemical probe. It can be used to dissect the independent contributions of beta-adrenoceptor antagonism and direct membrane effects to antiarrhythmic efficacy, particularly when compared to agents lacking MSA (e.g., Atenolol) or possessing ISA (e.g., Pindolol).

Pharmacokinetic Studies for Twice-Daily Dosing Regimens

Researchers designing studies with beta-blockers requiring a balance between consistent target engagement and ease of withdrawal can leverage Bufetolol's 7-10 hour half-life [5]. This intermediate PK profile supports twice-daily (bid) dosing in animal models or human trials, providing more stable plasma levels than shorter-acting Propranolol (tid/qid) and greater flexibility for dose titration than longer-acting Nadolol (qd).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bufetolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.